molecular formula C11H10O3 B15091972 5-methoxy-4-methyl-2H-chromen-2-one

5-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B15091972
M. Wt: 190.19 g/mol
InChI Key: NKJPXVBWROWYSW-UHFFFAOYSA-N
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Description

5-methoxy-4-methyl-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 5th position and a methyl group at the 4th position on the chromen-2-one scaffold. Chromen-2-one derivatives are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is favored due to its simplicity and efficiency. The reaction typically requires a homogeneous acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid, or a heterogeneous catalyst like zeolite or Nafion resin .

Industrial Production Methods

In industrial settings, the production of this compound often employs green and sustainable protocols. Mechanochemical methods, such as high-speed ball milling, are used to avoid harsh reaction conditions and reduce waste. These methods involve the acid-catalyzed Pechmann condensation under solvent-free conditions, which is both rapid and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

5-methoxy-4-methyl-2H-chromen-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in mechanistic studies of organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 5-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its anticancer effects may be mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by modulating its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C11H10O3/c1-7-6-10(12)14-9-5-3-4-8(13-2)11(7)9/h3-6H,1-2H3

InChI Key

NKJPXVBWROWYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC=C2)OC

Origin of Product

United States

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